Cas no 653-03-2 (1-Butanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-)
![1-Butanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]- structure](https://fr.kuujia.com/scimg/cas/653-03-2x500.png)
653-03-2 structure
Nom du produit:1-Butanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-
Numéro CAS:653-03-2
Le MF:C24H31N3OS
Mégawatts:409.587444543839
MDL:MFCD00242848
CID:505721
PubChem ID:12598
1-Butanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]- Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Butanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-
- Butaperazine
- 1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one
- 1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-butanone
- 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-
- 2-Butyryl-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazi
- 3-n-Butyryl-10-(3'-N-methyl-piperazino-N'-propyl)phenothiazine
- AHR-3000
- AHR-712
- Bayer 1362
- Butyrylperazine
- Emerex
- Megalectil
- Randolectil
- Repoise
- Riker 595
- Tyrylen
- N-(gamma-(4'-Methyl-1'-piperazinyl)propyl)-3-butyrylphenothiazine
- HSDB 3297
- BUTAPERAZINE [USAN]
- TXP4T9106S
- EN300-19748930
- UNII-TXP4T9106S
- 1-(10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazin-2-yl)-1-butanone
- BUTAPERAZINE [HSDB]
- D02642
- Perazine, (1-oxobutyl)-
- DTXSID1022712
- DVLBYTMYSMAKHP-UHFFFAOYSA-N
- 1-{10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazin-2-yl}-1-butanone
- Q5002359
- 2-Butyryl-10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazine
- Perazine, butyryl-
- Butaperazina [INN-Spanish]
- 80463-18-9
- SCHEMBL119995
- CHEBI:135663
- Butaperazinum
- Butaperazinum [INN-Latin]
- 3-n-Butyryl-10-(3'-N-methyl-piperazino-N'-propyl)phenothiazin
- Butaperazine Dihydrochloride
- AKOS040745640
- NS00004549
- 1-Butanone, 1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-
- Butaperazina
- 1-(10-(3-(4-Methyl-1-piperazinyl)-propyl)-10H-phenothiazin-2-yl)-1-butanone
- AHR 712
- BUTAPERAZINE [WHO-DD]
- 1-(10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl)-1-butanone #
- BUTAPERAZINE [MI]
- Butyrylyperazine
- BUTAPERAZINE [INN]
- 1- 10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl -1-butanone
- Butaperazine [USAN:INN]
- 653-03-2
- CHEMBL1697826
- Butyrylperazine; Emerex; Megalectil
- DB13213
- BAYER-1362
- RIKER-595
- 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)-10H-phenothiazin-2-yl)-
- 2-Butyryl-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine
- 1-{10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl}-1-butanone
- EINECS 211-493-9
- Butaperazine (USAN)
- 1-{10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-2-yl}butan-1-one
- BDBM50497150
- RIKER 59S
- 1-(10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazin-2-yl)butan-1-one
- DTXCID702712
- Butaperazinum (INN-Latin)
- Emere
- Butaperazina (INN-Spanish)
-
- MDL: MFCD00242848
- Piscine à noyau: InChI=1S/C24H31N3OS/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3
- La clé Inchi: DVLBYTMYSMAKHP-UHFFFAOYSA-N
- Sourire: CCCC(C(C=C1N2CCCN3CCN(C)CC3)=CC=C1SC4=C2C=CC=C4)=O
Propriétés calculées
- Qualité précise: 409.219
- Masse isotopique unique: 409.219
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 7
- Complexité: 536
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5
- Surface topologique des pôles: 52.1A^2
Propriétés expérimentales
- Couleur / forme: Solid powder
- Point d'ébullition: bp0.05 270-280°
1-Butanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]- Informations de sécurité
- Mot signal:Warning
- Conditions de stockage:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
1-Butanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19748930-0.05g |
653-03-2 | 0.05g |
$2755.0 | 2023-09-16 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-504351-100 mg |
Butaperazine, |
653-03-2 | 100MG |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504351A-1mg |
Butaperazine, |
653-03-2 | 1mg |
¥827.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504351A-1 mg |
Butaperazine, |
653-03-2 | 1mg |
¥827.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504351-100mg |
Butaperazine, |
653-03-2 | 100mg |
¥2858.00 | 2023-09-05 |
1-Butanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]- Littérature connexe
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
653-03-2 (1-Butanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-) Produits connexes
- 2622-30-2(Carphenazine)
- 1223917-71-2(N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide)
- 1261466-62-9(4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine)
- 946350-18-1(2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine)
- 2229114-42-3(1-amino-2-(3-bromo-4-methylphenyl)propan-2-ol)
- 2260917-75-5(O-cyclohexyl-L-serine HCl)
- 2229445-62-7(4,4-difluoro-1-(furan-2-yl)cyclohexane-1-carboxylic acid)
- 1820575-27-6(methyl 2-[2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate, trans)
- 2166668-06-8(4-(3,5-dichlorophenyl)butan-2-ol)
- 500149-35-9(4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide)
Fournisseurs recommandés
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot